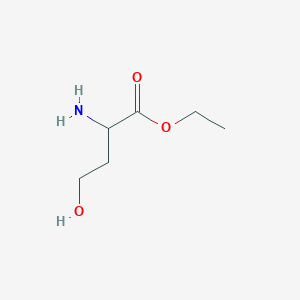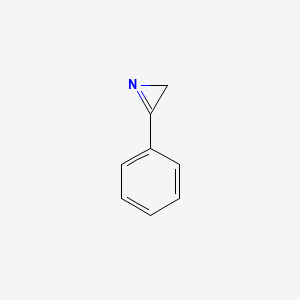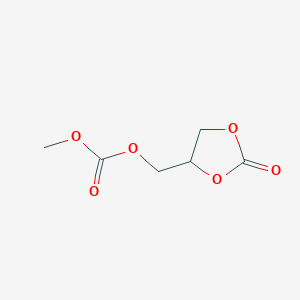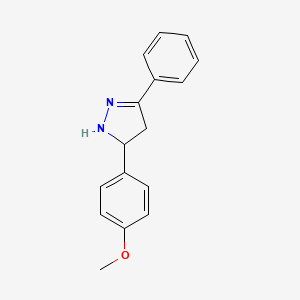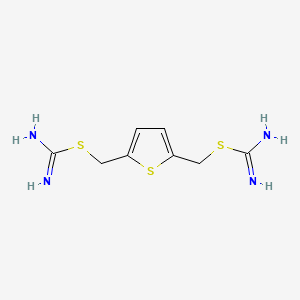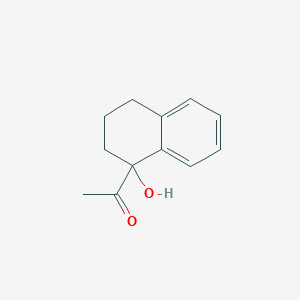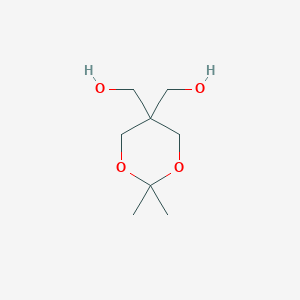
1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl-
描述
1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl- is an organic compound with the molecular formula C8H16O4. It is a derivative of dioxane, characterized by the presence of two hydroxymethyl groups and two methyl groups attached to the dioxane ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl- can be synthesized through the reaction of epoxides with alcohols. One common method involves the reaction of propylene oxide with isopropanol under controlled temperature and pressure conditions . The reaction typically requires a catalyst to facilitate the formation of the dioxane ring.
Industrial Production Methods
In industrial settings, the production of 1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl- involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
化学反应分析
Types of Reactions
1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols.
科学研究应用
1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl- involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The dioxane ring structure provides stability and rigidity, which can affect the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
5,5-Dimethyl-1,3-dioxane: Similar in structure but lacks the hydroxymethyl groups.
2,2-Dimethyl-1,3-dioxane-5,5-diyl dimethanol: Another derivative with similar functional groups.
5,5-Dimethyl-2-nitromethyl-1,3-dioxane: Contains a nitromethyl group instead of hydroxymethyl.
Uniqueness
1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl- is unique due to the presence of both hydroxymethyl and methyl groups on the dioxane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various applications.
属性
CAS 编号 |
770-74-1 |
|---|---|
分子式 |
C8H16O4 |
分子量 |
176.21 g/mol |
IUPAC 名称 |
[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C8H16O4/c1-7(2)11-5-8(3-9,4-10)6-12-7/h9-10H,3-6H2,1-2H3 |
InChI 键 |
RECJHOHNSXVBQN-UHFFFAOYSA-N |
SMILES |
CC1(OCC(CO1)(CO)CO)C |
规范 SMILES |
CC1(OCC(CO1)(CO)CO)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Acetonitrile, [(trifluoromethyl)sulfonyl]-](/img/structure/B3193834.png)
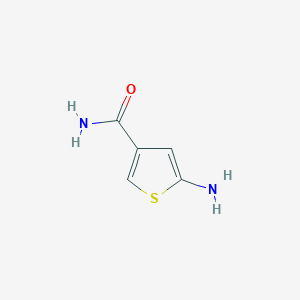

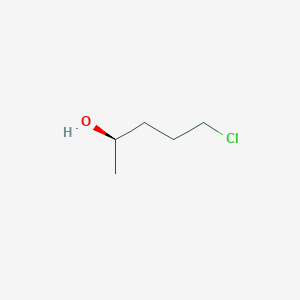

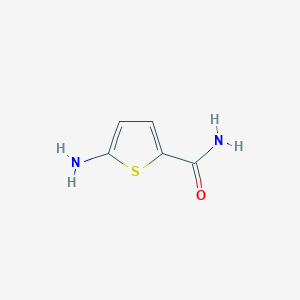
![6-Bromo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B3193877.png)
